molecular formula C20H31N3O5S B2857591 N1-butyl-N2-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide CAS No. 872975-84-3

N1-butyl-N2-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide

Cat. No.: B2857591
CAS No.: 872975-84-3
M. Wt: 425.54
InChI Key: KZPNEMJPRXVMHE-UHFFFAOYSA-N
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Description

N1-butyl-N2-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide is a compound of interest in the fields of chemistry, biology, and medicine It belongs to the class of oxalamides, which are compounds featuring a central oxalamide group flanked by various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Synthesis of Intermediate Oxazinan Compound: : The first step involves the preparation of the intermediate 3-(mesitylsulfonyl)-1,3-oxazinan-2-ylmethylamine. This can be achieved through the cyclization of an appropriate mesitylene derivative with a suitable amine precursor under controlled conditions, typically using an acid or base catalyst.

  • Formation of N1-butyl-N2-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide: : The second step is the reaction of the intermediate oxazinan compound with butylamine and oxalyl chloride. This reaction is usually carried out in a dry solvent such as dichloromethane under anhydrous conditions to prevent hydrolysis of the reactive intermediates. The reaction mixture is often cooled to maintain a low temperature and control the reaction rate.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors, which allow precise control over reaction conditions and improve yield and purity. The key steps are similar to the laboratory synthesis but are optimized for large-scale production, including advanced purification techniques like crystallization and chromatography to ensure high product quality.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound may undergo oxidation reactions, typically targeting the amine or sulfur groups. Common oxidizing agents include hydrogen peroxide and peracids.

  • Reduction: : Reduction reactions can be performed on the carbonyl groups using reducing agents such as lithium aluminum hydride or sodium borohydride.

  • Substitution: : Nucleophilic substitution reactions can occur at various positions on the oxazinan ring or mesitylsulfonyl group, using reagents like alkyl halides or sulfonates.

Common Reagents and Conditions

  • Oxidizing Agents: : Hydrogen peroxide, peracids

  • Reducing Agents: : Lithium aluminum hydride, sodium borohydride

  • Nucleophiles: : Alkyl halides, sulfonates

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to alcohols or amines. Substitution reactions generally produce substituted oxalamide derivatives with altered properties.

Scientific Research Applications

N1-butyl-N2-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide has a range of applications:

Chemistry: : It serves as a versatile building block for the synthesis of complex molecules, particularly in organic synthesis and catalysis.

Biology: : The compound is investigated for its potential as a biochemical probe, given its ability to interact with biological macromolecules.

Medicine: : Its unique structural features make it a candidate for drug development, particularly for targeting specific enzymes or receptors.

Industry: : It is used in the production of specialty chemicals and materials, leveraging its unique reactivity and stability.

Mechanism of Action

The mechanism by which N1-butyl-N2-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide exerts its effects involves several molecular targets:

Molecular Targets: : The compound interacts with specific enzymes or receptors, potentially inhibiting or activating their function.

Pathways Involved: : It may modulate biochemical pathways involved in processes like signal transduction, metabolism, or gene expression.

Comparison with Similar Compounds

Comparison with Other Oxalamides

N1-butyl-N2-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide is unique among oxalamides due to the presence of the mesitylsulfonyl group and oxazinan ring. These structural elements confer distinct reactivity and biological activity.

List of Similar Compounds

  • N1-ethyl-N2-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide

  • N1-butyl-N2-((3-(tosyl)-1,3-oxazinan-2-yl)methyl)oxalamide

  • N1-butyl-N2-((3-(mesitylsulfonyl)-1,3-morpholin-2-yl)methyl)oxalamide

Each of these compounds shares some structural similarities but differs in key substituents, which affect their overall properties and applications.

Properties

IUPAC Name

N-butyl-N'-[[3-(2,4,6-trimethylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31N3O5S/c1-5-6-8-21-19(24)20(25)22-13-17-23(9-7-10-28-17)29(26,27)18-15(3)11-14(2)12-16(18)4/h11-12,17H,5-10,13H2,1-4H3,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZPNEMJPRXVMHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C(=O)NCC1N(CCCO1)S(=O)(=O)C2=C(C=C(C=C2C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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